molecular formula C38H40N12O8S2 B12711210 4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid CAS No. 52435-15-1

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

Cat. No.: B12711210
CAS No.: 52435-15-1
M. Wt: 856.9 g/mol
InChI Key: WNUUEQSIAHJIGU-BUHFOSPRSA-N
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Description

5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of anilino and hydroxyethyl(methyl)amino groups. The final steps involve the sulfonation of the benzene ring and the coupling of the triazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The triazine ring and sulfonic acid groups play a crucial role in binding to substrates, facilitating the dyeing process. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing the compound’s effectiveness as a dye.

Comparison with Similar Compounds

Similar Compounds

    5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid derivatives: These compounds have similar structures but differ in the functional groups attached to the triazine ring.

    Other triazine-based dyes: Compounds such as 2,4,6-tris(4-anilino-6-hydroxyethylamino)-1,3,5-triazine have similar applications but may vary in their stability and color properties.

Uniqueness

The uniqueness of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its combination of stability, intense coloration, and versatility in various applications. Its ability to form stable complexes with different substrates makes it a valuable compound in both research and industrial settings.

Biological Activity

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid, commonly referred to as disodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate (CAS No. 13863-31-5), is a synthetic compound primarily used as an optical brightening agent in various applications such as detergents and textiles. Its complex structure includes a stilbene core linked to triazine moieties and sulfonic acid groups, which contribute to its biological properties.

The molecular formula of this compound is C38H40N12O8SC_{38}H_{40}N_{12}O_{8}S, with a molecular weight of approximately 900.89 g/mol. It exhibits good solubility in water (768.4 mg/L at 20°C) and has a LogP value of -2.21, indicating high hydrophilicity .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins. The presence of the triazine ring enhances its binding affinity to various biomolecules, potentially influencing cellular processes such as drug transport and metabolism.

Biological Activity

Research indicates that compounds similar to 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid exhibit significant interactions with ATP-binding cassette (ABC) transporters. These transporters play crucial roles in the efflux of drugs and other substances across cellular membranes. Inhibition of these transporters can enhance the efficacy of chemotherapeutic agents by preventing drug resistance in cancer cells .

In Vitro Studies

A study evaluating various compounds for their inhibitory effects on ABC transporters identified several multitarget inhibitors. The compound showed promising results in inhibiting ABCB1 and ABCC1 transporters at concentrations below 10 µM . This suggests potential applications in overcoming multidrug resistance in cancer therapy.

Case Studies

  • Anticancer Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines by disrupting microtubule dynamics and inducing apoptosis. The mechanism involves interference with tubulin polymerization, which is critical for cell division .
  • Mutagenicity Assessment : A study investigated the mutagenic potential of various chemical scaffolds, including those related to this compound. The findings indicated that while some derivatives exhibited mutagenic properties, the specific structural features of 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene did not significantly contribute to mutagenicity .

Comparative Analysis

The following table summarizes key biological activities and properties related to 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene:

Property Value
Molecular FormulaC38H40N12O8SC_{38}H_{40}N_{12}O_{8}S
Molecular Weight900.89 g/mol
Water Solubility768.4 mg/L at 20°C
LogP-2.21
ABC Transporter InhibitionEffective at <10 µM
Anticancer ActivityDisrupts tubulin polymerization
MutagenicityLow potential

Properties

CAS No.

52435-15-1

Molecular Formula

C38H40N12O8S2

Molecular Weight

856.9 g/mol

IUPAC Name

5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C38H40N12O8S2/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b14-13+

InChI Key

WNUUEQSIAHJIGU-BUHFOSPRSA-N

Isomeric SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Origin of Product

United States

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